Carbamylcholine vs. Acetylcholine: Enzymatic Hydrolysis Resistance and Functional Stability
Carbamylcholine demonstrates complete resistance to hydrolysis by acetylcholinesterase (AChE) and butyrylcholinesterase, in direct contrast to acetylcholine which is rapidly cleaved by both enzymes [1]. This differential stability is quantified by the decarbamoylation half-life of carbamoylated AChE, which ranges from 4 minutes to more than 30 days, whereas acetylcholine is hydrolyzed within milliseconds to seconds at physiological enzyme concentrations [2]. In functional tissue assays using dystrophic avian muscle with elevated AChE activity, carbamylcholine maintained equal responsiveness compared to normal muscle, whereas acetylcholine exhibited significantly reduced efficacy due to enhanced in vivo hydrolysis, providing direct functional validation of enzymatic stability [3].
| Evidence Dimension | Resistance to acetylcholinesterase hydrolysis |
|---|---|
| Target Compound Data | Not hydrolyzed by AChE or BChE; carbamoylated AChE decarbamoylation half-life 4 min to >30 days |
| Comparator Or Baseline | Acetylcholine: Rapidly hydrolyzed by AChE (milliseconds to seconds) |
| Quantified Difference | >10⁴-fold difference in enzymatic stability |
| Conditions | In vitro enzymatic assays; ex vivo dystrophic avian muscle tissue |
Why This Matters
This enzymatic stability ensures carbamylcholine maintains consistent potency across experimental durations and in tissues with variable cholinesterase expression, unlike acetylcholine which requires continuous perfusion or cholinesterase inhibitors for reproducible results.
- [1] PMC Table 1. Target profiles of cholinergic agonists: Carbachol 'not cleaved' by AChE/BChE. PMC9486310. View Source
- [2] Rosenberry TL, et al. Rate-limiting step in the decarbamoylation of acetylcholinesterases. Chem Biol Interact. 2019. View Source
- [3] Responsiveness of normal and dystrophic avian muscle to acetylcholine, carbamylcholine and d-tubocurarine. PubMed. View Source
